3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-8-12-3-1-4-13(7-12)18(24)23-10-15(11-23)17-21-16(22-25-17)14-5-2-6-20-9-14/h1-7,9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLWMGZTXWAZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halides.
Coupling of the benzonitrile moiety: The final step involves coupling the benzonitrile group to the azetidine ring, which can be done using standard amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Aza-Michael Addition at the Azetidine Ring
The azetidine nitrogen participates in nucleophilic addition reactions. For example:
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Reaction with secondary amines : Azetidine derivatives undergo aza-Michael addition with amines (e.g., pyrrolidine, piperidine) in acetonitrile at 65°C using DBU as a base. Yields range from 61% to 75% depending on steric and electronic factors .
-
Example:
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Regioselectivity : The 3-position of azetidine shows higher reactivity due to reduced ring strain, confirmed by NOESY and HMBC spectra .
Hydrolysis of the Amide Bond
The azetidine-1-carbonyl group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Cleavage of the amide bond in HCl/THF yields azetidine-3-carboxylic acid derivatives.
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Basic hydrolysis : NaOH/MeOH selectively hydrolyzes the ester or amide groups without affecting the oxadiazole ring .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety participates in cycloadditions and substitutions:
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Nucleophilic aromatic substitution : The oxadiazole’s electron-deficient C-5 position reacts with amines or alkoxides. For instance, reaction with 4-hydroxypiperidine forms 3-(4-hydroxypiperidin-1-yl)azetidine derivatives (66–75% yield) .
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Ring-opening reactions : Under reducing conditions (e.g., H/Pd-C), the oxadiazole ring can open to form amidoxime intermediates .
Benzonitrile Transformations
The benzonitrile group undergoes:
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Hydrolysis : Catalytic hydration with HSO converts the nitrile to a carboxylic acid.
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Cyclization : Reaction with hydroxylamine forms 1,2,4-oxadiazole derivatives, enhancing structural complexity .
Pyridine Functionalization
The pyridin-3-yl group participates in:
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Electrophilic substitution : Nitration or halogenation occurs at the C-4 position due to directing effects of the oxadiazole ring.
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine-containing compounds exhibit significant antibacterial properties. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves interaction with bacterial ribosomes or inhibition of cell wall synthesis.
Inhibition of Phosphoinositide 3-Kinase
Compounds similar to 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), particularly PI3Kγ. This enzyme is a target for treating inflammatory diseases such as rheumatoid arthritis. The structure-activity relationship (SAR) studies have demonstrated that modifications to the oxadiazole ring can enhance potency and selectivity against PI3Kγ .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. For example, the introduction of the azetidine moiety can be achieved through cyclization reactions involving appropriate precursors . Following synthesis, compounds are often evaluated for their biological activities using various in vitro assays.
Case Studies
- Antibacterial Studies : A series of pyridine-based oxadiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds were evaluated against several bacterial strains, revealing that modifications at specific positions could significantly enhance activity .
- PI3K Inhibition : In a study focusing on oxadiazole derivatives, one compound showed promising results as a PI3Kγ inhibitor in mouse models of collagen-induced arthritis . This highlights the potential therapeutic applications of such compounds in treating autoimmune disorders.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally and functionally related 1,2,4-oxadiazol-5-yl derivatives, focusing on molecular features, synthesis, and biological activities.
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Azetidine vs.
Fluorine Substitutions :
- 18F-AZD9272’s fluorine atoms improve radiolabeling efficiency and in vivo stability, a feature absent in the target compound .
Functional Groups :
- Carboxylic acid (e.g., 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid) or aniline substituents (e.g., BB10-5940) alter solubility and target engagement profiles .
Biological Activity
The compound 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a derivative of pyridinyl oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring, an oxadiazole moiety, and an azetidine carbonyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives showed strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| This compound | MRSA | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown that certain oxadiazole derivatives exhibit low toxicity at therapeutic concentrations. For instance, compounds similar to the one in focus demonstrated cell viability above 80% at concentrations up to 100 µM .
Table 2: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Compound C | L929 | 100 | 85 |
| Compound D | A549 | 50 | 90 |
| This compound | L929 | TBD | TBD |
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the synthesis of various oxadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with IC90 values ranging from 3.73 to 4.00 μM . The compound could potentially be evaluated within this context given its structural similarities.
- Mechanistic Insights : Research has shown that the presence of specific functional groups in oxadiazoles can enhance their biological activity by facilitating interactions with target biomolecules involved in pathogenic processes. The pyridine ring in the compound may play a crucial role in binding affinity and selectivity towards microbial targets .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of 3-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves cyclization of amidoximes with activated carbonyl intermediates. Key methodological considerations include:
- Solvent and Temperature Optimization : Evidence from analogous oxadiazole syntheses (e.g., 18F-AZD9272) highlights that DMSO at 150°C for 10 minutes maximizes radiochemical yields by facilitating nucleophilic substitution (e.g., 18F-fluoride incorporation) .
- Catalytic Systems : Pyridine-based solvents are effective for oxadiazole ring closure via activation of carbonyl groups, as demonstrated in the synthesis of NS9283 analogs .
- Purification : Reverse-phase HPLC with C18 columns is recommended for isolating the final product, ensuring ≥95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Characterization requires a multi-technique approach:
- NMR Spectroscopy : 1H and 13C NMR (500 MHz and 126 MHz, respectively) in CDCl3 resolve key structural features, such as pyridinyl proton environments (δ 8.5–9.0 ppm) and nitrile carbon signals (δ ~115 ppm) .
- Mass Spectrometry : High-resolution FAB(+) mass spectrometry confirms molecular ion peaks (e.g., m/z 249.077087 for the core oxadiazole-pyridinyl fragment) with <10 ppm error thresholds .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, critical for distinguishing regioisomers .
Advanced: How does the crystal structure influence pharmacological activity, and what crystallographic methods are recommended?
The compound’s bioactivity as a nicotinic acetylcholine receptor (nAChR) modulator is linked to its planar oxadiazole ring and azetidine conformation:
- Crystallographic Methods : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsion angles critical for ligand-receptor docking. For example, the oxadiazole C–N–C angle (~120°) optimizes π-stacking with receptor aromatic residues .
- Coordination Chemistry : Structural analogs form stable complexes with lanthanides (e.g., neodymium), suggesting potential for metallodrug applications. SCXRD data for such complexes reveal octahedral coordination geometries .
Advanced: What strategies resolve contradictions in biological activity data among analogs?
Discrepancies in nAChR modulation efficacy between in vitro and in vivo assays can arise from pharmacokinetic factors or assay-specific conditions:
- Assay Design : Use orthogonal assays (e.g., electrophysiology for receptor activation vs. radioligand binding for affinity measurements) to cross-validate results .
- Structural Analog Testing : Compare activity of fluoro-substituted analogs (e.g., AZD9272) to assess steric and electronic effects. For example, 3-fluoro substitution enhances blood-brain barrier penetration but reduces aqueous solubility .
- Statistical Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with IC50 values, identifying electronic contributions to potency .
Advanced: How to design experiments for studying nAChR modulation mechanisms?
To elucidate the compound’s role as a positive allosteric modulator (PAM) of (α4)3(β2)2 nAChRs:
- Experimental Controls : Include negative controls (e.g., mecamylamine for nAChR blockade) and reference PAMs (e.g., NS9283) to isolate target-specific effects .
- Dose-Response Curves : Use patch-clamp electrophysiology in HEK293 cells expressing recombinant receptors to measure EC50 and Hill coefficients for activation .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using SCXRD-derived conformations to predict binding hotspots (e.g., oxadiazole interactions with β2 subunit TrpB) .
Advanced: How to address synthetic challenges in azetidine-carbonyl linkage formation?
The azetidine-carbonyl moiety is prone to ring strain and hydrolysis. Mitigation strategies include:
- Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation under anhydrous conditions (e.g., DMF, 0°C to RT) to minimize racemization .
- Protection/Deprotection : Temporarily protect the azetidine nitrogen with Boc groups during oxadiazole cyclization, followed by TFA cleavage .
- Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) to identify optimal storage conditions (e.g., -20°C in anhydrous DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
